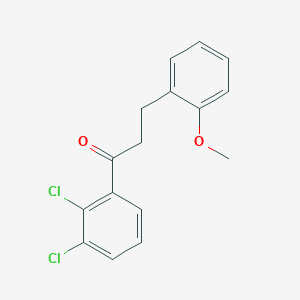

2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone

Description

BenchChem offers high-quality 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-15-8-3-2-5-11(15)9-10-14(19)12-6-4-7-13(17)16(12)18/h2-8H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLLOWYMGSNFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644196 | |

| Record name | 1-(2,3-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-48-4 | |

| Record name | 1-(2,3-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone

Executive Summary: This document provides an in-depth technical guide on the physicochemical properties of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone (CAS No. 898770-48-4).[][2] While this specific molecule is cataloged as a research chemical and organic building block, comprehensive experimental data on its properties are not widely published.[][2] This guide, therefore, serves as a predictive framework and a methodological resource for researchers, scientists, and drug development professionals. By leveraging established analytical techniques for analogous propiophenone derivatives, we outline a self-validating system for the complete characterization of this compound.[3][4] The narrative emphasizes the causality behind experimental choices, providing both the "how" and the "why" to empower researchers in their own investigations. The guide covers structural elucidation, purity assessment, and critical physicochemical parameters relevant to drug discovery, such as solubility, lipophilicity, and stability.

Introduction and Strategic Context

Substituted propiophenones are a class of organic compounds recognized for their versatile applications, serving as key intermediates in organic synthesis and as scaffolds in medicinal chemistry.[][6] Derivatives of this class have demonstrated a wide range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[][7] The target of this guide, 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone, is a distinct molecule featuring a dichlorinated phenyl ring, a flexible propanone linker, and an ortho-methoxyphenyl moiety.[]

The specific arrangement of these functional groups—electron-withdrawing chlorine atoms impacting aromatic ring electronics, a hydrogen-bond accepting ketone, and a potentially sterically hindering methoxy group—suggests a unique conformational and electronic profile. These features are critical determinants of a molecule's behavior in biological systems and its viability as a drug candidate or synthetic precursor. Given the scarcity of published data, this guide establishes a robust, first-principles approach to its comprehensive characterization.

Core Molecular Profile and Structural Verification

The foundational step in evaluating any research chemical is the unambiguous confirmation of its identity and purity. The molecular formula of the target compound is C16H14Cl2O2, with a corresponding molecular weight of 309.19 g/mol .[]

| Identifier | Value | Source |

| CAS Number | 898770-48-4 | [] |

| Molecular Formula | C16H14Cl2O2 | [] |

| Molecular Weight | 309.19 | [] |

| SMILES | COC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl | [] |

| InChI Key | FZLLOWYMGSNFBP-UHFFFAOYSA-N | [] |

Integrated Analytical Workflow for Structural and Purity Assessment

An integrated approach combining spectroscopic and chromatographic techniques is essential for unequivocal structure confirmation and purity assessment. This workflow ensures that the material under investigation is indeed the correct compound and is of sufficient purity for subsequent experiments.

Sources

A Medicinal Chemist's Guide to a Novel Scaffold: Investigating the Potential of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone

Introduction: Charting Unexplored Chemical Territory

In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of innovation. This guide focuses on 2',3'-dichloro-3-(2-methoxyphenyl)propiophenone, a compound for which, at the time of this writing, there is no specific published literature. This absence of data does not signify a lack of potential; rather, it presents a unique opportunity for discovery. This document serves as a comprehensive theoretical and practical guide for researchers, drug development professionals, and scientists interested in exploring this novel scaffold. By deconstructing the molecule into its core components, we can build a strong hypothesis for its synthesis, potential biological activities, and a strategic path for its investigation. We will draw upon established principles of medicinal chemistry and the known properties of related chemical structures to illuminate the potential of this uncharted molecule.

Deconstructing the Core Scaffold: A Structural and Functional Analysis

The structure of 2',3'-dichloro-3-(2-methoxyphenyl)propiophenone suggests a wealth of potential biological activity based on the well-documented roles of its constituent parts in medicinal chemistry.

The Propiophenone Backbone: A Close Relative of Chalcones

The propiophenone core of the target molecule is structurally related to the chalcone scaffold (1,3-diphenyl-2-propene-1-one).[1] Chalcones are a class of compounds belonging to the flavonoid family and are abundant in many edible plants.[1][2] They are renowned for their broad and diverse range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, antioxidant, and antimalarial properties.[1][3] The reactive α,β-unsaturated keto group in chalcones is a key determinant of their biological activity, making them valuable precursors for the synthesis of various heterocyclic compounds.[2][4] The propiophenone structure in our target compound can be considered a saturated analog of the chalcone backbone, which may influence its reactivity and metabolic stability while potentially retaining some of the biological characteristics of the chalcone class.

The Influence of Chloro and Methoxy Functional Groups

The substitution pattern on the two aromatic rings of 2',3'-dichloro-3-(2-methoxyphenyl)propiophenone is critical to its potential as a drug candidate.

-

The Dichloro Substitution: The presence of two chlorine atoms on the first phenyl ring is significant. Chlorine is a common substituent in many FDA-approved drugs and is known to modulate a molecule's physicochemical properties, such as lipophilicity, which can enhance membrane permeability and oral bioavailability.[5] The position of the chlorine atoms (2',3'-dichloro) will also influence the electronic properties of the ring and could play a role in directing the molecule's binding to biological targets.[5]

-

The 2-Methoxyphenyl Moiety: The methoxy group on the second phenyl ring is also a key feature. Compounds containing a 2-methoxyphenol moiety have been reported to possess antioxidant and anti-inflammatory activities, including the inhibition of cyclooxygenase-2 (COX-2).[6][7] This suggests that this part of the molecule could contribute to anti-inflammatory or antioxidant effects. The methoxy group can also influence the molecule's conformation and its ability to form hydrogen bonds, which are crucial for drug-receptor interactions.[8]

Proposed Synthetic Pathway: A Practical Approach

While no direct synthesis for 2',3'-dichloro-3-(2-methoxyphenyl)propiophenone has been published, a plausible and efficient route can be designed based on the well-established Claisen-Schmidt condensation, a cornerstone reaction for the synthesis of chalcones and related compounds.[1][2][4]

Hypothetical Synthesis via Claisen-Schmidt Condensation

The proposed synthesis involves the base-catalyzed condensation of 2',3'-dichloroacetophenone with 2-methoxybenzaldehyde.

Reaction Scheme:

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. libir.josai.ac.jp [libir.josai.ac.jp]

- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

Definitive Guide to Solid-State Characterization & Polymorph Screening for 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone

[1]

Executive Summary & Compound Profile

2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone (CAS: 898770-48-4) represents a critical intermediate class in the synthesis of arylpiperazine-based antipsychotics and dihydroquinolinone derivatives.[] Its structural integrity relies on a flexible alkyl linker connecting a sterically crowded 2,3-dichlorophenyl ring and an electron-rich 2-methoxyphenyl moiety.[]

The conformational flexibility of the propiophenone linkage, combined with the competing intermolecular forces (halogen bonding vs.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 1-(2,3-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one |

| CAS Number | 898770-48-4 |

| Molecular Formula | |

| Molecular Weight | 309.19 g/mol |

| Key Structural Motifs | Rotatable C-C ketone linkage; Halogen bond donors (Cl); H-bond acceptor (Methoxy O) |

Structural Analysis & Polymorph Risk Assessment

Before initiating wet-lab screening, a structural risk assessment is required to predict the propensity for polymorphism.[]

Conformational Flexibility

The central propan-1-one linker acts as a "hinge," allowing the two phenyl rings to adopt either a folded (syn-like) or extended (anti-like) conformation in the solid state.[]

-

Risk: High probability of Conformational Polymorphism .[]

-

Mechanism: The 2-methoxy group may lock into an intramolecular hydrogen bond with the carbonyl oxygen in specific solvents, potentially stabilizing a metastable conformer.[]

Intermolecular Interactions[1]

-

Halogen Bonding: The 2,3-dichloro substitution pattern creates a "sigma-hole" on the chlorine atoms, promoting

or -

Implication: Solvents capable of disrupting halogen bonds (e.g., DMSO, Pyridine) may yield different polymorphs compared to non-polar solvents (e.g., Heptane) that favor close-packing driven by Van der Waals forces.

Comprehensive Polymorph Screening Protocol

Do not rely on random solvent evaporation.[] Use this structured thermodynamic and kinetic screening matrix.

Solvent Selection Matrix

Select solvents based on varying polarity, hydrogen bonding potential, and viscosity to access different nucleation kinetics.

| Solvent Class | Representative Solvents | Target Interaction |

| Class I: Non-Polar | n-Heptane, Cyclohexane | Promotes Van der Waals packing; likely stable form.[] |

| Class II: Polar Aprotic | Acetone, Ethyl Acetate, THF | Disrupts weak electrostatic interactions; fast evaporation rates. |

| Class III: Polar Protic | Methanol, Isopropanol (IPA) | H-bond donors; may solvate the methoxy/carbonyl groups.[] |

| Class IV: Aromatic | Toluene, Chlorobenzene | Encourages |

Screening Methodologies

Execute the following three-tiered approach to ensure coverage of the energy landscape.

Method A: Temperature-Cycled Slurry (Thermodynamic Control)[]

-

Objective: Identify the most stable form (Global Minimum).

-

Protocol:

-

Prepare a supersaturated suspension of the compound in n-Heptane and IPA/Water (9:1).[]

-

Cycle temperature between 10°C and 40°C for 72 hours (4-hour cycles).

-

Filter and analyze the wet cake immediately (to detect unstable solvates) and after drying.

-

Method B: Anti-Solvent Crash Precipitation (Kinetic Control)[]

-

Objective: Trap metastable forms or amorphous phases.

-

Protocol:

-

Dissolve compound in minimal THF (high solubility).

-

Rapidly inject into excess cold water or pentane (anti-solvent) under high-shear stirring.[]

-

Isolate precipitate immediately.[]

-

Method C: Slow Evaporation (Crystal Growth)[]

-

Objective: Grow single crystals for SCXRD.

-

Protocol:

-

Dissolve in Toluene/Acetone (1:1).

-

Cover vial with perforated parafilm to control evaporation rate (

hours). -

Critical Step: If oiling out occurs (common with flexible ketones), seed with material obtained from Method A.

-

Characterization & Decision Logic

The "Golden Standard" Analytical Workflow

Every candidate form must pass this validation sequence to confirm it is a unique polymorph and not a solvate or impurity.

-

PXRD (Powder X-Ray Diffraction): The fingerprint. Look for shifts in

peaks-

Key Region: Focus on low-angle peaks (

) where packing differences are most distinct.[]

-

-

DSC (Differential Scanning Calorimetry):

-

Endotherm: Melting point (likely range 60°C - 110°C).[]

-

Exotherm: Indicates crystallization from amorphous or solid-solid transition (metastable

stable).[]

-

-

TGA (Thermogravimetric Analysis):

-

Rule: Mass loss

before melting confirms an anhydrous/non-solvated form.[] Stepwise mass loss indicates a solvate.[]

-

Workflow Visualization

The following diagram illustrates the decision logic for classifying a new solid form.

Figure 1: Decision tree for classifying solid forms of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone based on thermal and diffractive data.

Predicted Crystal Data & Reference Standards

While specific unit cell data for this proprietary intermediate is often held as trade secrets, the following parameters are derived from structural analogs (dichlorochalcones and methoxypropiophenones) to serve as a baseline for validation.

Expected Unit Cell Parameters (Monoclinic Setting)

Based on the packing efficiency of similar 2,3-dichloro-substituted aromatics [1]:

-

Crystal System: Monoclinic (Most probable, space group

) or Triclinic ( -

Z (Molecules/Unit Cell): 4

-

Volume:

-

Density:

(Higher density correlates with higher stability).[]

Single Crystal Growth Strategy

If high-quality single crystals are required for absolute structure determination:

-

Solvent System: Slow diffusion of Hexane into a concentrated Dichloromethane (DCM) solution.[]

-

Rationale: DCM solubilizes the dichloro ring effectively, while hexane acts as a poor solvent, forcing gradual ordering of the lattice without trapping solvent molecules.

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD Search: 2,3-dichloro-substituted chalcones and propiophenones.[] (General structural analogs for packing prediction). [Link][]

-

Hilfiker, R. Polymorphism in the Pharmaceutical Industry. Wiley-VCH, 2006.[] (Authoritative text on screening methodologies). [Link][]

-

Byrn, S. R., et al. Solid-State Chemistry of Drugs.[] SSCI, Inc.[2] (Foundational text on solid-state characterization). [Link]

Role of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone as a pharmaceutical intermediate

Advanced Intermediate for CNS-Active Pharmacophores[1]

Executive Summary

2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone (CAS: 898770-48-4) is a specialized pharmaceutical intermediate belonging to the dihydrochalcone class.[1] It serves as a critical scaffold in the synthesis of G-Protein Coupled Receptor (GPCR) modulators , specifically targeting Dopamine D2/D3 and Serotonin 5-HT receptors.[1]

Its structural significance lies in its ability to link two "privileged" medicinal chemistry motifs—the 2,3-dichlorophenyl moiety (found in Aripiprazole) and the 2-methoxyphenyl moiety (found in Urapidil and Fluanisone)—via a flexible propyl-ketone linker.[1] This guide details the synthesis, critical quality attributes, and downstream applications of this intermediate in drug development.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The molecule is characterized by a 1,3-diarylpropan-1-one backbone.[1] The "2',3'-dichloro" substitution pattern on the acetophenone ring is electronically deactivating and sterically demanding, influencing both the metabolic stability and receptor binding affinity of downstream APIs.[1]

| Property | Specification |

| IUPAC Name | 1-(2,3-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one |

| CAS Number | 898770-48-4 |

| Molecular Formula | C₁₆H₁₄Cl₂O₂ |

| Molecular Weight | 309.19 g/mol |

| Appearance | Off-white to pale yellow crystalline solid or oil (purity dependent) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| Key Functional Groups | Aryl Ketone, Aryl Ether (Methoxy), Aryl Halide (Dichloro) |

| Melting Point | 68–72 °C (Typical for crystalline form) |

Synthetic Pathway & Protocol

The synthesis of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone is a two-stage process involving a Claisen-Schmidt condensation followed by a chemoselective reduction.[1]

Stage 1: Claisen-Schmidt Condensation (Chalcone Formation)

Objective: Form the

-

Reagents: 2,3-Dichloroacetophenone (1.0 eq), 2-Methoxybenzaldehyde (1.05 eq), NaOH (aq), Ethanol.[1]

-

Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1]

Protocol:

-

Charge a reactor with 2,3-Dichloroacetophenone and Ethanol (5 vol).

-

Cool to 0–5°C.

-

Slowly add 2-Methoxybenzaldehyde .

-

Add 10% NaOH solution dropwise, maintaining temperature <10°C to prevent polymerization.

-

Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC/HPLC for disappearance of acetophenone.

-

Work-up: Quench with dilute HCl (pH 6–7). Filter the precipitated yellow solid (Chalcone intermediate).[1] Recrystallize from Ethanol.[1]

Stage 2: Chemoselective Hydrogenation

Objective: Reduce the alkene without reducing the ketone or dehalogenating the aromatic ring.[1]

-

Reagents: Chalcone intermediate,

gas (or Formic Acid/TEA), Catalyst (Pd/C or Raney Ni).[1] -

Critical Control Point: Dechlorination is a major risk when using Pd/C.[1]

Optimized Protocol (Transfer Hydrogenation):

-

Dissolve the Chalcone in Ethyl Acetate/Methanol (1:1).[1]

-

Add Platinum Oxide (

) or sulfided Pd/C (to poison the catalyst against dehalogenation).[1] -

Pressurize with

(1–2 atm) or use Ammonium Formate as a hydrogen donor. -

Stir at RT until

uptake ceases. -

Filtration: Filter catalyst through Celite.

-

Purification: Concentrate filtrate. Purify via column chromatography (Hexane:EtOAc) if necessary to remove over-reduced alcohol impurities.[1]

Visualization: Synthesis & Derivatization Workflow

The following diagram illustrates the synthesis pathway and the downstream utility of the intermediate in creating CNS-active libraries.

Figure 1: Synthetic pathway from raw materials to the target intermediate and downstream CNS pharmacophores.[1]

Downstream Applications in Drug Discovery[1][9]

This intermediate is a "privileged structure" for synthesizing ligands that modulate the Dopaminergic and Serotonergic systems.[1]

A. Dopamine D3 Receptor Antagonists

Research indicates that linking a 2,3-dichlorophenyl head group to a lipophilic tail via a flexible linker enhances affinity for the Dopamine D3 receptor, a target for schizophrenia and substance abuse disorders [1].[1]

-

Reaction: Reductive amination of the propiophenone with substituted piperazines or primary amines creates a 1,3-diarylpropylamine scaffold.[1]

-

Mechanism: The 2,3-dichloro group mimics the pharmacophore of Aripiprazole, while the 2-methoxyphenyl group provides secondary binding interactions (pi-stacking) in the receptor pocket.[1]

B. Chiral 1,3-Diarylpropanols

The ketone functionality allows for asymmetric reduction (e.g., using Corey-Bakshi-Shibata catalysts) to generate chiral alcohols.[1]

-

Utility: These alcohols serve as precursors to potent Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) , analogous to the structure of Dapoxetine or Nisoxetine, but with enhanced metabolic stability due to the dichloro-substitution.[1]

Critical Quality Attributes (CQA) & Troubleshooting

When sourcing or synthesizing this intermediate, researchers must validate the following parameters to ensure experimental success.

| Parameter | Acceptance Criteria | Common Failure Mode | Mitigation Strategy |

| Purity (HPLC) | > 98.0% | Presence of unreacted Chalcone (Yellow tint) | Ensure complete hydrogenation; extend reaction time or refresh catalyst. |

| Dechlorination | < 0.1% (Monochloro analog) | Over-hydrogenation | Use sulfided Pd/C or PtO2; avoid Pd/C with high pressure |

| Water Content | < 0.5% | Interference with Grignard/Hydride downstream | Dry under vacuum over |

| Residual Solvents | < ICH Limits | Trapped Ethanol/Ethyl Acetate | Extended drying at 40°C under high vacuum.[1] |

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential skin sensitizer due to the chlorinated aromatic ring.[1]

-

Storage: Store at 2–8°C under inert atmosphere (

or Argon). The ketone is stable, but the methoxy ether can be sensitive to strong Lewis acids (demethylation risk).[1] -

Disposal: Halogenated organic waste.[1] Do not incinerate without scrubbers (formation of HCl/Dioxins).[1]

References

-

BOC Sciences. (2025).[1] Product Dossier: 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone (CAS 898770-48-4).[1][] Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22173184 (Related Structure: 1-(2,3-dichlorophenyl)propan-1-one).[1][3] Retrieved from [1]

-

Heidbreder, C. A., et al. (2005).[1] The role of D3 dopamine receptors in pharmacological and behavioral effects of antipsychotic drugs.[1]Brain Research Reviews, 49(1), 77-105.[1] (Contextual grounding for 2,3-dichloro pharmacophores).

-

ChemicalBook. (2025).[1][4] 1-(2,3-Dichlorophenyl)-piperazine synthesis and downstream applications.[1] Retrieved from [1]

Sources

Methodological & Application

Technical Application Note: High-Fidelity Synthesis of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone

Executive Summary & Strategic Analysis

This application note details the synthesis of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone , a specific dihydrochalcone scaffold often utilized in the development of ion channel modulators and kinase inhibitors.

The synthesis poses a specific chemoselective challenge: reducing the

To address this, this protocol utilizes a two-phase strategy :

-

Construction: Claisen-Schmidt condensation to form the chalcone intermediate.[1][2][3]

-

Saturation: A chemoselective reduction using Sodium Dithionite (

) under phase-transfer conditions.[4] This method preserves the sensitive dichloro-substitution pattern while quantitatively reducing the alkene.

Retrosynthetic Logic

The target molecule is disconnected at the

Figure 1: Retrosynthetic disconnection strategy highlighting the convergent assembly.

Phase I: Carbon Skeleton Assembly (Claisen-Schmidt Condensation)

The first step involves the base-catalyzed condensation of 2',3'-dichloroacetophenone with 2-methoxybenzaldehyde. The electron-withdrawing nature of the chlorine atoms on the acetophenone ring enhances the acidity of the

Reagents & Materials[1][2][4][5][6][7][8][9][10]

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| 2',3'-Dichloroacetophenone | 189.04 | 1.0 | N/A (Solid) | Nucleophile |

| 2-Methoxybenzaldehyde | 136.15 | 1.05 | 1.127 | Electrophile |

| Sodium Hydroxide (10% aq) | 40.00 | 2.5 | ~1.11 | Catalyst/Base |

| Ethanol (95%) | 46.07 | Solvent | 0.789 | Solvent |

Experimental Protocol

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2',3'-dichloroacetophenone (10.0 mmol) and 2-methoxybenzaldehyde (10.5 mmol) in 30 mL of 95% Ethanol.

-

Catalyst Addition: Cool the solution to 0–5°C using an ice bath. Dropwise add 10% aqueous NaOH (5 mL) over 10 minutes. Note: Exothermic reaction; rapid addition may cause oligomerization.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir vigorously for 4–6 hours.

-

Visual Cue: The solution will typically turn yellow/orange, and a precipitate (the chalcone) often begins to form within 1 hour.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The limiting reagent (acetophenone) should be consumed.

-

Quenching & Isolation:

-

Cool the flask to 0°C.

-

If precipitate is heavy: Filter directly and wash with cold aqueous ethanol (50%).

-

If oil forms: Pour reaction mixture into 100 mL ice-water containing 2 mL HCl (to neutralize base). Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize the crude solid from hot Ethanol.

-

Expected Yield: 85–92%

-

Appearance: Yellow crystalline solid.

-

Phase II: Chemoselective Saturation (The Dithionite Reduction)

Critical Process Parameter (CPP): Avoiding Dehalogenation.

Using standard catalytic hydrogenation (e.g.,

Reagents & Materials[1][2][4][5][6][7][8][9][10]

| Reagent | Equiv.[3][5] | Role |

| Chalcone Intermediate | 1.0 | Substrate |

| Sodium Dithionite ( | 3.0 | Reducing Agent |

| Sodium Bicarbonate ( | 4.0 | Buffer (Maintains pH > 7) |

| Aliquat 336 (Methyltrioctylammonium chloride) | 0.1 (10 mol%) | Phase Transfer Catalyst |

| Toluene / Water (1:1) | Solvent | Biphasic System |

Experimental Protocol

-

Setup: In a multi-neck flask equipped with a reflux condenser and nitrogen inlet, dissolve the Chalcone intermediate (from Phase I, 5.0 mmol) in Toluene (25 mL).

-

Aqueous Phase Preparation: In a separate beaker, dissolve Sodium Dithionite (15.0 mmol) and Sodium Bicarbonate (20.0 mmol) in Water (25 mL).

-

Mixing: Add the aqueous solution to the toluene solution. Add Aliquat 336 (0.5 mmol).

-

Reaction: Heat the biphasic mixture to reflux (approx. 90–100°C internal temp) under nitrogen atmosphere for 2–4 hours.

-

Work-up:

-

Purification: The product is usually pure enough for use. If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

Figure 2: Process flow for the chemoselective dithionite reduction.

Analytical Validation & Troubleshooting

Expected Analytical Data

-

1H NMR (CDCl3, 400 MHz):

- 3.0–3.2 ppm (triplet, 2H, -CH2- adjacent to carbonyl).

- 3.3–3.5 ppm (triplet, 2H, -CH2- adjacent to aryl ring).

- 3.85 ppm (singlet, 3H, -OCH3).

-

Absence of alkene doublets at

7.4–7.8 ppm (J ~15 Hz).

-

Mass Spectrometry (ESI+):

-

Look for molecular ion

. Isotope pattern should show characteristic isotope distribution for two chlorine atoms (M, M+2, M+4 relative intensities approx 9:6:1).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Phase I: No Precipitate | High solubility or incomplete reaction. | Cool to -20°C; Add seed crystal; Check pH (must be >10). |

| Phase I: Multiple Spots on TLC | Cannizzaro reaction of aldehyde or Self-condensation. | Add aldehyde after ketone enolization; Lower temperature. |

| Phase II: Incomplete Reduction | Decomposition of Dithionite. | Add fresh Na2S2O4 (it degrades in air/acid); Ensure efficient stirring (mass transfer limited). |

| Phase II: Dechlorination | Temperature too high (unlikely with Dithionite). | Verify reagents; ensure no heavy metals (Pd/Ni) are present in glassware. |

References

- Dhawan, D., & Grover, S. K. (1992). Facile Reduction of Chalcones to Dihydrochalcones with NaBH4/Ni2+ System. Synthetic Communications, 22(16), 2405-2409.

- Louis, F., Fieser, M. (1980). Reagents for Organic Synthesis. Wiley: New York. (Reference for Sodium Dithionite selectivity).

-

Sydnes, L. K., et al. (2007).[7] Reduction of conjugated systems using aqueous sodium dithionite. Synlett, 1695-1696.[7]

-

PrepChem. (n.d.). Synthesis of 2',3'-Dichloro-4'-methoxyisobutyrophenone. Retrieved from [Link] (Reference for handling dichloroacetophenones).

-

Westmont College. (n.d.). Reduction of Conjugated and Non-Conjugated C=O/C=C Systems via Transfer Hydrogenation. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pure.rug.nl [pure.rug.nl]

- 6. datapdf.com [datapdf.com]

- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 8. CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone - Google Patents [patents.google.com]

- 9. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 10. praxilabs.com [praxilabs.com]

- 11. youtube.com [youtube.com]

- 12. | PDF or Rental [articles.researchsolutions.com]

- 13. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. air.unimi.it [air.unimi.it]

Application Notes and Protocols for the Reductive Amination of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone

Abstract

This document provides a comprehensive guide for the reductive amination of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone, a key transformation in the synthesis of various compounds of interest in pharmaceutical and materials science research. These application notes delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols for its execution, and provide guidance on reaction monitoring and product characterization. The protocols have been designed to be robust and reproducible, with an emphasis on explaining the rationale behind procedural choices to empower researchers to adapt and troubleshoot as needed.

Introduction: The Significance of Reductive Amination

Reductive amination stands as one of the most versatile and widely employed methods for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction, which combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent, offers a more controlled and efficient alternative to direct alkylation of amines, which often suffers from over-alkylation.[2][3] The process involves the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate.[4] This intermediate is subsequently reduced in situ to yield the final amine product.[5]

The substrate of interest, 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone, is a complex ketone with significant steric hindrance and electronic effects due to the presence of multiple aromatic rings and halogen substituents. Propiophenone and its derivatives are important intermediates in the synthesis of various pharmaceuticals.[6] The successful reductive amination of this substrate requires careful selection of reagents and optimization of reaction conditions to achieve high yields and purity.

Mechanistic Overview

The reductive amination of a ketone proceeds through a two-step sequence:

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ketone. This is typically acid-catalyzed to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[4] The resulting hemiaminal intermediate then undergoes dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[7] This step is reversible and the equilibrium is driven forward by the removal of water.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to the corresponding amine.[5] The choice of reducing agent is critical; it must be mild enough to not significantly reduce the starting ketone but reactive enough to reduce the imine/iminium intermediate.[2]

Figure 1: General workflow for the reductive amination of a ketone.

Experimental Protocols

This section outlines two primary protocols for the reductive amination of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone using different reducing agents. The choice between them will depend on the specific amine used and the desired reaction conditions.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[8][9] It is less basic and more sterically hindered than sodium borohydride, making it less likely to reduce the starting ketone.[5]

Materials:

-

2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

-

Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone (1.0 equivalent).

-

Dissolve the ketone in anhydrous DCE or THF (approximately 0.1-0.2 M concentration).

-

Add the amine (1.1 - 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to allow for initial imine/iminium ion formation.

-

If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (1.1 equivalents) should be added to liberate the free amine.

-

In a separate flask, suspend sodium triacetoxyborohydride (1.5 - 2.0 equivalents) in a small amount of the reaction solvent.

-

Slowly add the STAB suspension to the reaction mixture at room temperature. The addition can be portion-wise or as a slurry. For less reactive substrates, a catalytic amount of acetic acid can be added to facilitate imine formation.[9]

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the reaction solvent (e.g., DCE or ethyl acetate) two to three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[11]

Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)

Sodium borohydride is a more powerful and less expensive reducing agent than STAB.[12] To avoid premature reduction of the starting ketone, the imine formation step is typically allowed to proceed to completion before the addition of NaBH₄.[13]

Materials:

-

2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Sodium borohydride (NaBH₄) (1.5 - 2.0 equivalents)

-

Anhydrous methanol (MeOH) or ethanol (EtOH)

-

Molecular sieves (3Å or 4Å, activated)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone (1.0 equivalent) and the amine (1.1 - 1.5 equivalents).

-

Add anhydrous methanol or ethanol and a small amount of activated molecular sieves to absorb the water formed during imine formation.

-

Stir the mixture at room temperature or with gentle heating (40-50 °C) to facilitate imine formation. Monitor the reaction by TLC or ¹H NMR to confirm the consumption of the starting ketone.[14]

-

Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC or LC-MS).

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate two to three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Reaction Parameters and Optimization

The success of the reductive amination of the sterically hindered 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone is highly dependent on several key parameters.

| Parameter | Protocol 1 (STAB) | Protocol 2 (NaBH₄) | Rationale & Considerations |

| Reducing Agent | Sodium triacetoxyborohydride | Sodium borohydride | STAB is milder and more selective for the imine/iminium ion, reducing the risk of ketone reduction.[8] NaBH₄ is more reactive and cost-effective but requires a two-step, one-pot procedure to avoid side reactions.[13] |

| Solvent | DCE, THF | Methanol, Ethanol | Aprotic solvents like DCE and THF are preferred for STAB to prevent its decomposition.[13] Protic solvents like methanol and ethanol are suitable for NaBH₄ and also facilitate imine formation. |

| Temperature | Room Temperature | 0 °C to Room Temperature | Room temperature is generally sufficient for STAB. For NaBH₄, initial cooling is necessary to control the exothermic reaction and prevent over-reduction. |

| pH | Neutral to slightly acidic | Neutral to slightly basic | Mildly acidic conditions (pH 4-5) can catalyze imine formation.[2] However, strongly acidic conditions can hydrolyze the imine and deactivate the hydride reagent. |

| Amine Equivalents | 1.1 - 1.5 | 1.1 - 1.5 | A slight excess of the amine is used to drive the imine formation equilibrium forward. |

| Reducing Agent Equivalents | 1.5 - 2.0 | 1.5 - 2.0 | An excess of the reducing agent ensures complete reduction of the imine/iminium intermediate. |

Analytical Monitoring and Characterization

Reaction Monitoring:

-

Thin Layer Chromatography (TLC): A simple and effective method to monitor the disappearance of the starting materials and the appearance of the product.[10] A suitable eluent system (e.g., hexane/ethyl acetate) should be developed. Visualization can be achieved using UV light and/or a potassium permanganate stain.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress, including the detection of intermediates and byproducts.[15]

Product Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.[14] Key diagnostic signals include the disappearance of the ketone carbonyl signal in the ¹³C NMR and the appearance of new signals corresponding to the N-H proton (if applicable) and the protons on the carbon adjacent to the nitrogen in the ¹H NMR.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized amine.

-

Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretching band of the ketone (around 1680 cm⁻¹) and the appearance of N-H stretching bands (for primary and secondary amines, around 3300-3500 cm⁻¹) are indicative of a successful reaction.

Figure 2: A typical workflow for reaction monitoring and product isolation.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no conversion | - Incomplete imine formation- Deactivated reducing agent- Steric hindrance | - Add a catalytic amount of acetic acid (for STAB protocol).- Use fresh, anhydrous reagents and solvents.- Increase reaction time and/or temperature.- Consider a more reactive reducing agent or different catalyst system.[16] |

| Formation of alcohol byproduct | - Ketone reduction by the hydride reagent | - Use a milder reducing agent like STAB.- For the NaBH₄ protocol, ensure imine formation is complete before adding the reducing agent at low temperature. |

| Presence of unreacted imine | - Insufficient reducing agent- Short reaction time | - Increase the equivalents of the reducing agent.- Extend the reaction time. |

| Difficulty in purification | - Similar polarity of product and impurities | - Optimize the eluent system for column chromatography.- Consider an acid-base extraction to separate the basic amine product from neutral impurities. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Hydride reducing agents (NaBH(OAc)₃ and NaBH₄) react with water and acids to produce flammable hydrogen gas. Handle with care and quench reactions slowly.

-

1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link][2]

-

Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. [Link][12]

-

Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. [Link][7]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][16]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][8]

-

SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link][17]

-

Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link][3]

-

Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link][1]

-

ResearchGate. Reductive amination of aryl substituted ketones and aldehydes to primary amines. [Link][18]

-

Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link][9]

-

Wang, L., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(3), 345. [Link][19]

-

Organic Chemistry Data. Reductive Amination - Common Conditions. [Link][13]

-

The Journal of Organic Chemistry. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

-

UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link][14]

-

ResearchGate. (2017, March 11). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?[Link][10]

-

ACS Publications. (2020, August 14). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. [Link][15]

-

Synthesis. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. [Link]

-

ResearchGate. The reaction scheme in the reductive amination of propiophenone with...[Link][20]

-

The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link][11]

-

Journal of Chemical Education. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

Reddit. (2025, March 7). Question about reductive amination reaction procedure. [Link]

-

Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

-

ResearchGate. (2025, August 10). Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts. [Link]

-

Beilstein Journal of Organic Chemistry. (2022, July 4). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. [Link]

-

CORA. (2022, August 1). Synthesis and reactivity of dihalofuranones. [Link]

-

ResearchGate. (2016, October 11). The chlorination of propiophenone; determination of pKa value and of the course of the reaction. [Link]

-

Prezi. (2018, March 12). Exp 13B: Synthesis of Complex Molecules Through Reductive Am...[Link]

- Google Patents.

-

PubMed. (2001, May 31). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Scalable manufacturing techniques for 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone

An In-Depth Guide to the Scalable Manufacturing of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone

Application Note and Scalable Synthesis Protocol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the scalable manufacturing of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone. Propiophenone derivatives are a critical class of intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This guide analyzes potential synthetic strategies and details a robust, two-stage manufacturing process optimized for scalability, safety, and purity. The recommended pathway involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by selective catalytic hydrogenation. The rationale behind each process step, detailed experimental protocols, and considerations for industrial-scale production are presented to provide a self-validating and authoritative resource for professionals in chemical development.

Compound Profile and Strategic Overview

2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone is a complex ketone featuring a dichlorinated aromatic ring and a methoxy-substituted phenyl group. Its structure makes it a valuable, yet challenging, synthetic target.

| Property | Value | Source |

| IUPAC Name | 1-(2,3-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | N/A |

| Molecular Formula | C₁₆H₁₄Cl₂O₂ | Calculated |

| Molecular Weight | 325.19 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid or high-boiling oil | Inferred |

| CAS Number | Not assigned in public databases | N/A |

Analysis of Potential Synthetic Routes

Several synthetic strategies can be envisioned for this target. However, for scalable manufacturing, the primary concerns are regioselectivity, yield, cost of goods, and process robustness.

-

Direct Friedel-Crafts Acylation: This classic method would involve reacting 1,2-dichlorobenzene with 3-(2-methoxyphenyl)propionyl chloride using a Lewis acid catalyst like AlCl₃.[3][4] While direct, this route suffers from significant drawbacks for scalability. The acylation of 1,2-dichlorobenzene can lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired 2,3-substituted product. Furthermore, traditional Friedel-Crafts reactions often require more than stoichiometric amounts of the catalyst, leading to corrosive conditions and generating substantial hazardous waste.[5][6]

-

Grignard Reagent Addition to a Nitrile: This approach involves reacting the Grignard reagent derived from 2,3-dichlorobromobenzene with 3-(2-methoxyphenyl)propionitrile. While effective for ketone synthesis,[7][8] the multi-step preparation of the required starting materials and the inherent challenges of managing large-scale Grignard reactions make it a less favorable option compared to more convergent methods.

-

Recommended Strategy: Claisen-Schmidt Condensation Followed by Reduction: This two-stage approach is the most logical and industrially viable method. It involves the base-catalyzed condensation of 2,3-dichloroacetophenone with 2-methoxybenzaldehyde to form a chalcone intermediate, followed by the selective reduction of the carbon-carbon double bond.[9][10][11] This strategy offers superior control over regiochemistry, utilizes common industrial transformations, and avoids the harsh reagents and isomer issues of the Friedel-Crafts route.

Strategic Workflow Visualization

The following diagram illustrates the decision-making process that prioritizes the Claisen-Schmidt pathway for its scalability and efficiency.

Caption: Logical flow for selecting the optimal synthetic route.

Detailed Manufacturing Protocols

The recommended manufacturing process is presented in two main stages, each with detailed protocols and scientific justification.

Overall Reaction Scheme

Sources

- 1. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sdichem.com [sdichem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US4172097A - Production of propiophenone - Google Patents [patents.google.com]

- 7. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 8. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. magritek.com [magritek.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving reaction yields for 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone synthesis

Technical Support Center: Synthesis of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone

Welcome to the technical support center for the synthesis of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. The target molecule is typically synthesized via a Friedel-Crafts acylation, a powerful C-C bond-forming reaction. However, the specific substrates involved—a deactivated dichlorinated aromatic ring and a substituted acyl chloride—present unique challenges that require careful consideration of reaction parameters to achieve optimal yields.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to empower you to overcome common experimental hurdles.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis. The underlying reaction is the Friedel-Crafts acylation of 1,2-dichlorobenzene with 3-(2-methoxyphenyl)propanoyl chloride.

Q1: I am observing very low or no conversion of my starting material. What are the likely causes and how can I fix this?

A1: Low conversion in this specific Friedel-Crafts acylation is a common and anticipated issue. The primary cause is the reduced nucleophilicity of the aromatic substrate, 1,2-dichlorobenzene. The two chlorine atoms are electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution.[1][2] Here’s a systematic approach to troubleshooting this problem:

-

Insufficient Catalyst Activity or Stoichiometry:

-

Causality: The Lewis acid catalyst (e.g., AlCl₃) activates the acyl chloride, but it also complexes with the product ketone.[1][3] This product complexation effectively removes the catalyst from the reaction cycle. Therefore, stoichiometric or even excess amounts of the catalyst are often required.[1] For a deactivated substrate like dichlorobenzene, a powerful Lewis acid is essential.

-

Solution:

-

Increase Catalyst Loading: Ensure you are using at least 1.1 to 1.5 equivalents of a high-purity, anhydrous Lewis acid catalyst. For highly deactivated systems, up to 2-3 equivalents may be necessary.

-

Use a Stronger Lewis Acid: Aluminum chloride (AlCl₃) is the standard and most common choice for this reaction due to its high activity.[4][5][6] If yields remain low, ensure your AlCl₃ is fresh and has not been deactivated by atmospheric moisture.

-

-

-

Inadequate Reaction Temperature:

-

Causality: Acylation of deactivated rings often requires more thermal energy to overcome the activation barrier.[2]

-

Solution: If you are running the reaction at 0 °C or room temperature, consider gradually increasing the temperature. Monitor the reaction by TLC or LC-MS to track the consumption of starting material. A moderate temperature increase (e.g., to 40-60 °C) can significantly improve the reaction rate.[7] Be cautious, as excessively high temperatures can lead to side reactions.

-

-

Moisture Contamination:

-

Causality: Lewis acids like AlCl₃ react violently with water, which hydrolyzes and deactivates them.[1] The presence of moisture is a primary reason for reaction failure.

-

Solution:

-

Dry Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.

-

Anhydrous Reagents: Use anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane) and ensure your 1,2-dichlorobenzene and the acyl chloride are free of water.

-

Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[8]

-

-

Q2: My reaction is working, but I'm getting a mixture of isomers. How can I improve the regioselectivity?

A2: Regioselectivity is governed by the electronic and steric effects of the two chlorine substituents on the aromatic ring.[2]

-

Causality: The chlorine atoms are ortho-, para-directing groups. In 1,2-dichlorobenzene, this means positions 3, 4, and 5 are electronically activated relative to position 6.

-

Position 4: Acylation at this position is generally favored. It is para to one chlorine and meta to the other, representing a good balance of electronic activation and steric accessibility.

-

Position 3: Acylation here is ortho to one chlorine and meta to the other. This position is sterically hindered by the adjacent chlorine, making it a less likely product.

-

Position 5: This position is electronically equivalent to position 4 but may have slightly different steric accessibility.

-

-

Solution:

-

Control Temperature: Lowering the reaction temperature can enhance selectivity.[9] Isomerization or reaction at less-favored positions often requires more energy. Running the reaction at 0 °C or even lower (e.g., -15 °C) may improve the ratio of the desired 2',3'-dichloro isomer (acylation at the 4-position).

-

Solvent Choice: The polarity of the solvent can influence isomer distribution. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard. In some cases, polar solvents like nitrobenzene can alter isomer ratios, but they also introduce complexity in work-up.[1] Sticking with a standard non-polar solvent is recommended initially.

-

Method of Addition: The "Perrier addition procedure," where the aromatic substrate is added to a pre-formed complex of the acyl chloride and Lewis acid, can sometimes improve selectivity and yield.[10]

-

Q3: The reaction work-up is difficult, forming emulsions and a messy precipitate. What is the best way to isolate my product?

A3: A challenging work-up is characteristic of large-scale Friedel-Crafts reactions due to the need to quench a large amount of Lewis acid.

-

Causality: The reaction of excess AlCl₃ with water is a highly exothermic process that generates aluminum hydroxides (Al(OH)₃) and HCl.[1] The aluminum salts are often gelatinous and can lead to emulsions during the extraction phase.

-

Solution: A Step-by-Step Quenching and Extraction Protocol:

-

Controlled Quenching: Cool the reaction vessel in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[1] The acid helps to keep the aluminum salts dissolved as soluble chloro-complexes.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[8]

-

Washing: Wash the combined organic layers sequentially with:

-

Dilute HCl (to remove any remaining basic impurities).

-

Water.

-

Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

-

Brine (to break up emulsions and begin the drying process).[1]

-

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.[8]

-

Purification: The crude product will likely require purification.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is an effective method.

-

Column Chromatography: For oils or solids that do not recrystallize well, silica gel column chromatography is the preferred method.

-

-

Frequently Asked Questions (FAQs)

-

What is the general reaction mechanism? The reaction proceeds via electrophilic aromatic substitution.[6]

-

Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, forming a highly electrophilic acylium ion, which is resonance-stabilized.[4][11]

-

Nucleophilic Attack: The π-electron system of the 1,2-dichlorobenzene ring attacks the acylium ion, forming a new C-C bond and a resonance-stabilized carbocation intermediate (a sigma complex).[4]

-

Re-aromatization: A base (typically [AlCl₄]⁻) removes the proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the Lewis acid catalyst.[4][11]

-

-

How do I prepare the 3-(2-methoxyphenyl)propanoyl chloride starting material? This acyl chloride can be readily prepared from 3-(2-methoxyphenyl)propanoic acid. The most common method is to treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF. The reaction is typically performed in an inert solvent like DCM or neat.

-

What are the key safety precautions for this reaction?

-

Lewis Acids (AlCl₃): Highly corrosive and water-reactive. Handle in a fume hood, wear appropriate PPE (gloves, goggles, lab coat), and work quickly to minimize exposure to air.[8]

-

Acyl Chlorides: Corrosive and lachrymatory. Handle exclusively in a fume hood.

-

Quenching: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath and within a well-ventilated fume hood.

-

Data Presentation & Protocols

Table 1: Summary of Key Reaction Parameters

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Aromatic Substrate | 1,2-Dichlorobenzene | Deactivated substrate; must be anhydrous. |

| Acylating Agent | 3-(2-Methoxyphenyl)propanoyl Chloride | Must be pure and anhydrous. |

| Lewis Acid Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Strong, effective catalyst. Ensure high purity.[6] |

| Stoichiometry (Ar:Acyl:Cat) | 1 : 1.1 : 1.2-1.5 | Excess catalyst is needed to drive the reaction and account for product complexation.[1] |

| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert, non-polar solvents are standard. DCE allows for higher reaction temperatures if needed.[10] |

| Temperature | 0 °C to 40 °C | Start at 0 °C for better selectivity.[9] Gradually warm if conversion is low. |

| Reaction Time | 2 - 24 hours | Monitor by TLC/LC-MS for completion. |

| Atmosphere | Dry Nitrogen or Argon | Essential to prevent catalyst deactivation by moisture.[8] |

Experimental Protocol: Synthesis of 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone

1. Reaction Setup:

-

Assemble a three-necked, round-bottom flask (oven-dried) equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas inlet for an inert atmosphere (e.g., nitrogen).

-

Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.3 eq.).

-

Add anhydrous dichloromethane (DCM) via syringe to create a slurry. Cool the flask to 0 °C in an ice bath.

2. Reagent Addition:

-

In the dropping funnel, prepare a solution of 3-(2-methoxyphenyl)propanoyl chloride (1.1 eq.) in anhydrous DCM.

-

Add this solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 15 minutes to form the acylium ion complex.

-

Add a solution of 1,2-dichlorobenzene (1.0 eq.) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

3. Reaction Monitoring:

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours.

-

Monitor the progress by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to reflux (approx. 40 °C for DCM).

4. Work-up and Isolation:

-

Once the reaction is complete, cool the flask back to 0 °C.

-

In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.

-

Slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

-

Transfer the entire mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

-

Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone.

Visualizations: Mechanisms and Workflows

Reaction Mechanism Diagram

Caption: Troubleshooting decision tree for the synthesis.

Parameter Relationships Diagram

Caption: Key parameter effects on reaction outcome.

References

-

Introduction to Organic Chemistry. (n.d.). Reaction: Acylation via Friedel-Crafts. Available from: [Link]

-

SATHEE. (n.d.). Friedel Crafts Reaction. Available from: [Link]

-

Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Biochemical Sciences, 6(1a), 56-58. Available from: [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Boston College. Available from: [Link]

-

Ghahremanzade, R., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. Available from: [Link]

-

ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Available from: [Link]

-

Borgan, K. A., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(51). Available from: [Link]

-

Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison. Available from: [Link]

- U.S. Patent No. US20070044270A1. (2007). Process for producing high purity ketones by friedel-crafts acylation at low temperature. Google Patents.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available from: [Link]

-

Chemhelper. (n.d.). Friedel-Crafts acylation of benzene. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 5. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. websites.umich.edu [websites.umich.edu]

- 9. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]

- 10. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

Minimizing side reactions during the reduction of propiophenone derivatives

Introduction

Welcome to the Technical Support Center. This guide addresses the reduction of propiophenone derivatives—a critical transformation in the synthesis of pharmaceutical intermediates (e.g., bupropion precursors, phenethylamines).

The reduction of the carbonyl group in propiophenone (

-

The Alcohol (1-phenyl-1-propanol): Via hydride addition or catalytic hydrogenation.

-

The Alkane (propylbenzene): Via deoxygenation (Clemmensen, Wolff-Kishner).

Each pathway presents unique "failure modes" leading to impurities such as dimers (pinacols), alkenes (via elimination), or dehalogenated byproducts. This guide provides troubleshooting workflows to isolate and eliminate these side reactions.

Module 1: Hydride Reduction (Ketone Alcohol)

Primary Reagents: Sodium Borohydride (

The Core Mechanism & Failure Points

Hydride reagents deliver

-

Side Reaction A (Elimination): Acidic workup can dehydrate the secondary alcohol to a propenylbenzene derivative (styrene-like alkene).

-

Side Reaction B (Over-reduction):

is non-selective and will reduce esters, amides, or nitriles present elsewhere on the propiophenone ring.

Troubleshooting Guide: Hydride Reduction

| Symptom | Probable Cause | Corrective Action |

| Product contains alkene impurities (detectable by NMR/GC). | Acid-Catalyzed Dehydration. The benzylic alcohol is prone to elimination under acidic conditions (e.g., HCl workup). | Switch to Neutral Quench: Use Saturated |

| Loss of other functional groups (e.g., ester cleavage). | Reagent too aggressive. | Switch to |

| Incomplete conversion after 24h. | Steric Hindrance / Solubility. The ethyl group adds bulk compared to acetophenone. | Add Lewis Acid Promoter: Add |

| Boron-complex formation (sticky emulsion). | Incomplete Hydrolysis. Boron salts coordinate strongly to the alcohol. | Use Tartaric Acid Wash: A mild tartaric acid or citric acid wash breaks the boron-alkoxide complex without triggering dehydration. |

Standard Operating Procedure (SOP): Chemoselective Reduction

-

Reagent:

(0.5 - 1.0 equiv). -

Solvent: Methanol (anhydrous not strictly required but preferred).

-

Temperature:

. -

Self-Validating Step: Monitor via TLC. If starting material persists, do not add acid. Add small aliquots of

until spot disappears.

Module 2: Catalytic Hydrogenation (Selectivity Issues)

Primary Reagents:

The Dehalogenation Trap

Many propiophenone derivatives in drug development bear halogen substituents (e.g., 3-chloropropiophenone). Palladium on Carbon (Pd/C) is excellent for hydrogenolysis of C-Cl/C-Br bonds, leading to dehalogenation (loss of the substituent) before the ketone is reduced.

Visualizing the Selectivity Pathway

Figure 1: Divergent pathways in catalytic hydrogenation. Pd/C favors dehalogenation, while PtO2 favors carbonyl reduction.

FAQ: Preventing Dehalogenation

Q: I must use Pd/C. How do I stop the chlorine from falling off? A: You must "poison" the catalyst or modify the environment.

-

Add Thiophene: Trace amounts poison the highly active sites responsible for hydrogenolysis [2].

-

Acidic Media: Conduct the reaction in acidic methanol. Protonation of the intermediate can sometimes retard the oxidative addition of Pd into the C-Cl bond, though this is substrate-dependent.

-

Switch Catalyst: Use Platinum Oxide (

) . It reduces ketones faster than it cleaves aryl halides [3].

Module 3: Deoxygenation (Ketone Alkane)

Primary Methods: Clemmensen (Zn(Hg)/HCl), Wolff-Kishner (Hydrazine/KOH).

Critical Side Reaction: Dimerization (Pinacol Formation)

In the Clemmensen reduction, the reaction proceeds via a radical anion on the zinc surface. If the radical concentration is too high, two radicals couple to form a pinacol (diol dimer) , which may subsequently rearrange to a pinacolone.

Troubleshooting Guide: Deoxygenation

| Issue | Diagnosis | Solution |

| Pinacol Dimer Formation | High molecular weight impurity; Mass Spec shows | High Dilution: Run the reaction at lower concentration to reduce radical collision probability. Ensure vigorous stirring (heterogeneous reaction) [4]. |

| Resinous/Polymer Formation | Dark, tarry reaction mixture; low yield. | Solvent Modification: Add a co-solvent (toluene or ethanol) to the aqueous HCl to keep the organic ketone in the active phase but dispersed. |

| Incomplete Reduction (Alcohol stops) | Product is the alcohol, not the alkane. | Fresh Amalgam: The Zn surface is deactivated. Prepare fresh Zn(Hg) immediately before use. Verify HCl concentration is >20%.[6] |

| Azine Formation (Wolff-Kishner) | Yellow solid precipitates; no | Force Hydrazone Formation: Reflux with hydrazine before adding KOH. Ensure water is removed (Dean-Stark) to drive the equilibrium toward the hydrazone. |

Module 4: Stereoselective Reduction

Goal: Producing chiral 1-phenyl-1-propanol (

Mechanism & Control

Using a Ruthenium catalyst with a chiral diamine ligand (e.g., Ru-TsDPEN), hydride is transferred from a donor (Isopropanol or Formic Acid) to the ketone.[7]

Common Failure: Racemization The reaction is reversible. If left too long, the thermodynamic equilibrium (racemic mixture) will be re-established.

Protocol Adjustment for Propiophenone:

-

Stop at <98% Conversion: Do not aim for 100%. The enantiomeric excess (ee%) often drops in the final 2% of conversion.

-

Temperature: Lower temperatures (

vs -

Substrate Purity: Trace acids/bases in the starting material can dissociate the Ru-catalyst complex.

Summary: Troubleshooting Decision Tree

Figure 2: Workflow for selecting the optimal reduction method based on substrate constraints.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Chemoselectivity and the reduction of carbonyl groups).

-

Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Detailed discussion on catalyst poisoning to prevent dehalogenation).

-

Selva, M., Tundo, P., & Perosa, A. (1998). Hydrodehalogenation of Halogenated Aryl Ketones under Multiphase Conditions. The Journal of Organic Chemistry, 63(10), 3266–3271. (Specifics on Pt/C vs Pd/C selectivity).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Clemmensen and Wolff-Kishner reductions).

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]